2-Bromo-4-phenylquinoline

Description

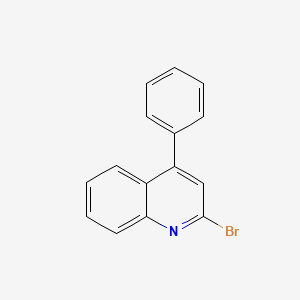

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-phenylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZQNCXAICJDEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312727 | |

| Record name | 2-Bromo-4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857206-12-3 | |

| Record name | 2-Bromo-4-phenylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857206-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Synthesis of 2 Bromo 4 Phenylquinoline

Classical Condensation Reactions and Their Adaptations

Classical methods for quinoline (B57606) synthesis are foundational in heterocyclic chemistry and have been adapted to produce a wide array of substituted derivatives. rsc.org These reactions typically involve the acid- or base-catalyzed condensation of aniline (B41778) or ortho-substituted aniline derivatives with carbonyl compounds, followed by a cyclization and dehydration/aromatization step. For the synthesis of 2-Bromo-4-phenylquinoline, these methods first construct a 4-phenylquinoline (B1297854) precursor, which is then subjected to a bromination reaction.

The Friedländer synthesis is a straightforward and widely used method for constructing quinolines. rsc.orgorganic-chemistry.org In its general form, it involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base. organic-chemistry.org

To prepare a 4-phenylquinoline scaffold, a common strategy involves the acid-catalyzed condensation of a 2-aminoaryl ketone, such as 2-aminobenzophenone, with a ketone possessing an α-methyl or methylene (B1212753) group, like acetone. researchgate.net The reaction proceeds through an initial aldol-type condensation followed by cyclodehydration to form the stable quinoline ring system.

Once the 4-phenylquinoline core is assembled, the subsequent introduction of a bromine atom at the C-2 position is required. This transformation can be challenging, as the site-selective halogenation of substituted quinolines is not always straightforward and can result in a mixture of isomers. nih.gov A common strategy involves electrophilic bromination using reagents like N-Bromosuccinimide (NBS) or molecular bromine (Br₂), often in the presence of a radical initiator or under specific solvent and temperature conditions to favor substitution at the desired position.

The Pfitzinger reaction provides a versatile route to quinoline-4-carboxylic acids, starting from isatin (B1672199) or its derivatives. wikipedia.orgresearchgate.net The reaction involves the base-catalyzed condensation of isatin with a carbonyl compound containing an α-methylene group. wikipedia.org The isatin ring is opened by the base to form an intermediate keto-acid, which then condenses with the carbonyl compound, cyclizes, and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org

For the synthesis of a precursor to this compound, the Pfitzinger reaction could be employed using isatin and an appropriate phenyl-substituted carbonyl compound. For instance, reacting isatin with acetophenone (B1666503) yields 2-phenylquinoline-4-carboxylic acid. scholarsresearchlibrary.com This protocol is a reliable method for accessing this class of compounds. scholarsresearchlibrary.com

The transformation of the resulting 2-phenylquinoline-4-carboxylic acid into the target this compound represents a significant synthetic challenge. This would necessitate subsequent chemical modifications. A possible, though multi-step, pathway would involve the decarboxylation of the quinoline-4-carboxylic acid to yield 2-phenylquinoline, followed by a regioselective bromination at the C-4 position, which is not the target. A more complex series of reactions would be needed to achieve the desired this compound from this specific Pfitzinger product.

The Doebner-Miller reaction and the Combes synthesis are two other classical methods for quinoline construction that can be adapted to form substituted quinolines. wikipedia.orgjptcp.com

The Doebner-Miller reaction involves the reaction of an aniline with α,β-unsaturated carbonyl compounds. rsc.orgwikipedia.org These unsaturated precursors can be formed in situ, for example, from the acid-catalyzed reaction of two aldehydes or ketones. To synthesize a 4-phenylquinoline derivative, aniline could be reacted with benzalacetone (4-phenyl-3-buten-2-one). This would typically lead to the formation of 2-methyl-4-phenylquinoline.

The Combes quinoline synthesis involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.org To prepare a 4-phenylquinoline core, aniline can be reacted with benzoylacetone. This reaction proceeds via the formation of a β-amino enone intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield 2-methyl-4-phenylquinoline. wikipedia.org

For both the Doebner-Miller and Combes approaches as described, the initial product is 2-methyl-4-phenylquinoline. To arrive at the target compound, this intermediate would need to undergo a subsequent bromination step to replace the methyl group or functionalize the ring, which presents its own synthetic challenges.

Modern Catalytic and Green Chemistry Approaches

Modern synthetic chemistry has seen the development of more efficient and environmentally benign methods. These include transition metal-catalyzed reactions that allow for direct functionalization of C-H bonds and microwave-assisted synthesis, which dramatically reduces reaction times.

Transition metal catalysis has become a powerful tool for the formation of C-C and C-heteroatom bonds, offering novel pathways for the synthesis of complex heterocyclic scaffolds like quinolines. ias.ac.in Catalysts based on palladium, copper, ruthenium, and other metals can facilitate reactions under milder conditions and with greater selectivity than many classical methods. ias.ac.infrontiersin.org

A key application of this technology is in direct C-H bond functionalization. acs.org For the synthesis of this compound, a modern approach would involve the direct C-H bromination of a pre-formed 4-phenylquinoline ring. Using a palladium catalyst, for example, it is possible to selectively activate the C-H bond at the 2-position of the quinoline ring and introduce a bromine atom using a suitable bromine source. This approach avoids the often harsh conditions and poor regioselectivity of traditional electrophilic halogenation and is more atom-economical.

Alternatively, transition metal-catalyzed cross-coupling reactions, such as the Hiyama coupling, provide versatile methods for constructing the biaryl scaffold inherent in 4-phenylquinoline derivatives. mdpi.com A synthetic strategy could involve the coupling of a suitably substituted bromoquinoline with a phenyl organosilane reagent.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a key green chemistry technique that significantly enhances the efficiency of many organic reactions. researchgate.net By using microwave irradiation as a non-conventional energy source, reactions can often be completed in minutes rather than hours, frequently leading to cleaner product formation and higher yields. researchgate.netresearchgate.net

MAOS has been successfully applied to various classical quinoline syntheses. For instance, the Friedländer synthesis of substituted quinolines has been shown to proceed efficiently under microwave irradiation, often in the absence of a solvent. researchgate.net Similarly, multicomponent reactions to form complex quinolines can be accelerated using this technology. rsc.org The synthesis of 4-methyl-2-(4-substituted phenyl) quinoline derivatives has also been reported via a microwave-assisted approach. derpharmachemica.com This method offers a significant improvement over conventional heating, as illustrated in the comparative data below.

Solvent-Free and Environmentally Conscious Methodologies

In recent years, the principles of green chemistry have driven the development of synthetic protocols that minimize or eliminate the use of hazardous organic solvents. These methods are not only safer and more environmentally friendly but can also offer improved efficiency and simpler workup procedures.

Several innovative approaches have been applied to the synthesis of the broader quinoline family, which are applicable to bromo-phenyl-substituted derivatives:

Microwave-Assisted, Solvent-Free Synthesis : One approach uses a catalytic amount (1 mol%) of iron(III) chloride (FeCl₃) under microwave irradiation in solvent-free conditions. This method facilitates an A³-coupling reaction between an aldehyde, an amine, and an alkyne to construct the quinoline ring system in short reaction times (e.g., 40 minutes). scispace.com While this specific example produced 6-bromo-2-(4-bromophenyl)-4-phenylquinoline (B14470976), the underlying principle represents a significant green advancement over traditional methods that often require harsh conditions and toxic solvents. scispace.com

Catalyst-Free and Solvent-Free Reactions : An exceedingly green method involves the direct reaction of imines with styrene (B11656) under solvent-free and catalyst-free conditions by simply heating the mixture. jocpr.com This technique avoids the use of both organic solvents and potentially expensive or toxic metal catalysts, offering a straightforward and eco-friendly route to functionalized quinolines. jocpr.com

Reactions in Water : Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. An efficient synthesis of 4-ferrocenylquinoline derivatives has been developed through a TsOH-catalyzed three-component reaction of aromatic aldehydes, amines, and ferrocenylacetylene in water. rsc.org This strategy demonstrates the feasibility of constructing complex quinoline structures, including brominated analogues like 8-Bromo-4-ferrocenyl-2-phenylquinoline, in an aqueous medium, thereby minimizing the reliance on volatile organic compounds. rsc.org

Eaton's Reagent under Solvent-Free Conditions : The use of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has been reported as an effective catalyst for the Friedländer synthesis of quinolines without any solvent. researchgate.net This approach provides a powerful alternative for constructing the quinoline core.

Interactive Table: Environmentally Conscious Synthesis Methods for Quinoline Derivatives

| Methodology | Key Features | Catalyst/Reagent | Solvent | Example Product | Source |

|---|---|---|---|---|---|

| Microwave-Assisted A³-Coupling | Rapid reaction times, high efficiency | 1 mol% FeCl₃ | Solvent-free | 6-bromo-2-(4-bromophenyl)-4-phenylquinoline | scispace.com |

| Thermal Reaction | Avoids catalysts and organic solvents | None | Solvent-free | 2-(4-Bromophenyl)-4-phenylquinoline (B14455258) | jocpr.com |

| Three-Component Reaction | Utilizes an environmentally benign solvent | TsOH | Water | 8-Bromo-4-ferrocenyl-2-phenylquinoline | rsc.org |

| Friedländer Synthesis | Metal-free catalysis | Eaton's Reagent | Solvent-free | 2-propyl-4-phenylquinoline | researchgate.net |

Regioselective Bromination Strategies at the Quinoline Core and Phenyl Substituent

Regioselectivity is paramount in the synthesis of substituted quinolines, as the position of the bromine atom dramatically influences the compound's properties and subsequent reactivity. Strategies have been developed to selectively introduce bromine at various positions on the quinoline nucleus (such as C2, C3, C6, or C8) or on the appended phenyl ring.

Bromination of the Quinoline Core: The direct bromination of the 4-phenylquinoline scaffold can be directed to specific positions using different reagents and conditions.

N-Bromosuccinimide (NBS)-Mediated Bromination : N-Bromosuccinimide is a versatile and convenient bromine source. A cascade reaction employing excess NBS on N-(3-phenylprop-2-ynyl)anilines can produce multiply brominated quinolines, such as 3,6,8-tribromo-4-phenylquinoline, under metal-free conditions. thieme-connect.com The regioselectivity can be influenced by the substituents on the aniline precursor; for instance, using a 4-chloroaniline (B138754) derivative leads to 3,8-dibromo-6-chloro-4-phenylquinoline. thieme-connect.com

Acid-Promoted Rearrangement : Another strategy involves the acid-promoted rearrangement of arylmethyl azides, which can yield specific bromoquinoline isomers. This method has been successfully used to synthesize 3-bromo-4-phenylquinoline with a 72% yield. acs.org The same study also reported the synthesis of other regioselectively brominated compounds, including 3,8-dibromo-4-phenylquinoline. acs.org

Bromination of the Phenyl Substituent: Introducing a bromine atom onto the phenyl ring is typically achieved by using a brominated starting material in the initial quinoline synthesis.

Using Brominated Building Blocks : The synthesis of 2-(4-bromophenyl)-4-phenylquinoline can be achieved through a solvent- and catalyst-free reaction starting from precursors that already contain the bromo-phenyl moiety. jocpr.com Similarly, the synthesis of 6-bromo-2-(4-bromophenyl)-4-phenylquinoline via an A³-coupling reaction utilizes 4-bromobenzaldehyde (B125591) and 4-bromoaniline (B143363) as key starting materials, ensuring the bromine atoms are precisely placed on both the quinoline and phenyl rings. scispace.com

Interactive Table: Regioselective Bromination Products and Yields

| Product | Key Reagent/Method | Yield | Position of Bromine | Source |

|---|---|---|---|---|

| 3-Bromo-4-phenylquinoline | Acid-Promoted Rearrangement | 72% | Quinoline C3 | acs.org |

| 3,6,8-Tribromo-4-phenylquinoline | NBS-Mediated Cascade | - | Quinoline C3, C6, C8 | thieme-connect.com |

| 3,8-Dibromo-4-phenylquinoline | Acid-Promoted Rearrangement | 74% | Quinoline C3, C8 | acs.org |

| 6-Bromo-3-chloro-4-phenylquinoline | Acid-Promoted Rearrangement | 55% | Quinoline C6 | acs.org |

| 6-bromo-2-(4-bromophenyl)-4-phenylquinoline | A³-Coupling with Brominated Precursors | - | Quinoline C6, Phenyl C4' | scispace.com |

Scale-Up Considerations for Laboratory to Preparative Research

Transitioning a synthetic route from a small laboratory scale (milligrams to grams) to a preparative or pilot scale (multi-gram to kilograms) introduces a unique set of challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Key considerations for the scale-up of this compound synthesis include:

Reaction Choice and Robustness : Some reactions that are convenient in the lab are not amenable to large-scale production. For example, the classical Skraup reaction, while effective for building the quinoline ring, is often low-yielding and uses strongly acidic conditions, making it less suitable for large-scale work. sci-hub.box In contrast, reactions like the Suzuki-Miyaura cross-coupling are often more robust and scalable, provided they are properly optimized. sci-hub.box

Catalyst Loading and Removal : For syntheses involving metal catalysts, such as palladium in Suzuki couplings, minimizing the catalyst loading is crucial for reducing costs on a larger scale. The optimization of palladium levels (e.g., to 2.6 mol %) and the subsequent removal of residual metal from the final product are critical process development steps. sci-hub.box

Thermal Management : Exothermic reactions, such as brominations, can be managed easily at the lab scale with an ice bath. However, on a large scale, the heat generated can be significant, requiring specialized reactor equipment with efficient cooling systems to prevent runaway reactions.

Purification Methods : While flash column chromatography is a standard purification technique in the research lab, it is often impractical and costly for large quantities of material. Developing procedures that yield a crude product pure enough to be purified by crystallization or recrystallization is a major goal in process development.

Process Safety and Reagent Handling : Handling large quantities of reagents like phosphorus pentoxide, strong acids, or brominating agents requires stringent safety protocols and specialized equipment to manage risks associated with toxicity and reactivity.

Demonstrated Scalability : Some modern synthetic protocols are explicitly developed with scalability in mind. Reports of successful gram-scale experiments or preparative-scale syntheses indicate that a method is likely robust enough for larger applications. sioc-journal.cnresearchgate.net For instance, the development of a PDE4 inhibitor involved a highly convergent synthesis that produced the drug candidate on a multi-kilogram scale, highlighting the successful application of optimized Skraup, bromination, and Suzuki-Miyaura reactions in a process setting. sci-hub.box

Reactivity and Mechanistic Investigations of 2 Bromo 4 Phenylquinoline

Exploration of Cross-Coupling Reactions at the C2-Bromine Position

The bromine atom at the C2 position of the quinoline (B57606) ring is a key functional group that enables a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing complex molecular architectures by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide. For 2-bromo-4-phenylquinoline, this reaction allows for the introduction of various aryl or alkyl groups at the C2 position. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.gov The choice of catalyst, base, and solvent can be optimized to achieve high yields. For instance, the coupling of this compound derivatives with different phenylboronic acids has been successfully demonstrated. nih.gov In some cases, to prevent unwanted side reactions or deactivation of the catalyst, specific ligands are used to enhance the catalytic activity. nih.gov

Research has shown that the reactivity of dihalogenated quinolines in Suzuki-Miyaura coupling can be regioselective. For example, in 2,4-dibromoquinoline, coupling tends to occur preferentially at the more reactive C2 position. nih.gov This inherent regioselectivity highlights the utility of this compound as a building block where functionalization is desired specifically at the C2 position.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Quinolines

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2-Aryl-4-chloro-3-iodoquinolines | Phenylboronic acid | Pd(PPh₃)₄ / 2M K₂CO₃ | 2,3-Diaryl-4-chloroquinolines | nih.gov |

| 2-Bromo-4-chlorophenyl-2-bromobutanoate | Phenylboronic acids | Pd catalyst | 2-Aryl-4-chlorophenyl-2-bromobutanoate derivatives | nih.gov |

| 6-Bromo-4-phenylquinoline | Phenolic boronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-(6-(4-Phenylquinolin-2-yl)phenyl)phenol |

Heck Reaction

The Heck reaction provides a method for the alkenylation of aryl halides, including this compound. organic-chemistry.org This palladium-catalyzed reaction couples the quinoline with an alkene, typically in the presence of a base. organic-chemistry.org The reaction conditions, such as temperature, solvent, and the specific palladium source and ligand, are crucial for its success. fu-berlin.deunishivaji.ac.in Common solvents include DMF, NMP, and dioxane, with temperatures often exceeding 100°C. fu-berlin.de The reactivity order for the halide is generally I > Br > Cl. unishivaji.ac.in

Sonogashira Reaction

The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by palladium and a copper(I) co-catalyst, allows for the introduction of alkyne moieties onto the quinoline scaffold. wikipedia.orgorganic-chemistry.org The reaction is typically carried out under mild conditions, often at room temperature, with a mild base. wikipedia.org For dihaloquinolines, the regioselectivity of the Sonogashira coupling can be controlled. For instance, in 2-bromo-4-iodoquinoline, the coupling occurs selectively at the more reactive C4-iodine position. libretexts.org However, in 2,4-dibromoquinoline, the Sonogashira coupling has been reported to occur at the C2 position. nih.gov

Table 2: Comparison of Heck and Sonogashira Reactions for this compound

| Reaction | Description | Typical Catalysts | Key Features | Reference |

|---|---|---|---|---|

| Heck Reaction | Forms a C-C bond between the quinoline and an alkene (alkenylation). | Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., PPh₃, P(o-Tol)₃). fu-berlin.deunishivaji.ac.in | Requires elevated temperatures; regioselectivity can be influenced by reaction conditions. unishivaji.ac.inrug.nl | organic-chemistry.org |

| Sonogashira Reaction | Forms a C-C bond between the quinoline and a terminal alkyne (alkynylation). | Palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI). wikipedia.orgorganic-chemistry.org | Can be performed under mild conditions; regioselectivity is dependent on the relative reactivity of the leaving groups. wikipedia.orglibretexts.org | wikipedia.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgacsgcipr.org This reaction is a powerful tool for synthesizing aryl amines and has been applied to various quinoline systems. wikipedia.orgresearchgate.net The reaction typically requires a palladium catalyst, a phosphine ligand, and a strong base like sodium tert-butoxide. researchgate.net The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl coupling partners under milder conditions. wikipedia.org

This methodology allows for the introduction of primary and secondary amines at the C2 position of this compound. The choice of ligand is critical and can influence the efficiency of the reaction. researchgate.net Other methods for C-N bond formation include reactions with ammonia (B1221849) equivalents or other nitrogen-containing nucleophiles. wikipedia.orgtcichemicals.com

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) involves the reaction of an aromatic ring with an electrophile, resulting in the substitution of a hydrogen atom. minia.edu.eg In the case of this compound, the quinoline ring system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, the phenyl group at the C4 position can undergo electrophilic substitution. smolecule.com The conditions for such reactions, including the choice of catalyst and electrophile, are critical. minia.edu.eglibretexts.org Common EAS reactions include nitration, halogenation, and sulfonation. minia.edu.egmasterorganicchemistry.com The incoming electrophile will typically add to the ortho or para positions of the phenyl ring, guided by the directing effect of the quinoline moiety.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (NAS) occurs when a nucleophile displaces a leaving group on an aromatic ring. libretexts.orgmasterorganicchemistry.com For this compound, the bromine atom at the C2 position can be susceptible to nucleophilic attack, especially if the quinoline ring is further activated by electron-withdrawing groups. masterorganicchemistry.com The reaction proceeds through an addition-elimination mechanism, forming a Meisenheimer complex as an intermediate. libretexts.org Strong nucleophiles are required to facilitate the displacement of the bromide. youtube.com The reactivity of the C2-bromine towards nucleophiles can also be influenced by the presence of other substituents on the quinoline ring. vulcanchem.com

Metalation and Lithiation Chemistry for Further Functionalization

Metalation, particularly lithiation, of the quinoline ring provides a pathway for further functionalization. This involves the deprotonation of a C-H bond using a strong organometallic base, such as an organolithium reagent, to form a lithiated intermediate. This intermediate can then react with various electrophiles to introduce new functional groups. While direct lithiation of the quinoline ring can be challenging and may lead to a mixture of products, the presence of the bromo and phenyl substituents on this compound can influence the regioselectivity of the metalation. Alternatively, lithium-halogen exchange can occur at the C2-bromo position, generating a 2-lithio-4-phenylquinoline species. This powerful nucleophile can then be used in subsequent reactions to create new C-C or C-heteroatom bonds.

Elucidation of Reaction Pathways and Kinetic Studies

Understanding the reaction pathways and kinetics of the transformations involving this compound is crucial for optimizing reaction conditions and maximizing product yields. For cross-coupling reactions, the mechanism generally involves a catalytic cycle with steps such as oxidative addition, transmetalation (for Suzuki-Miyaura), migratory insertion (for Heck), and reductive elimination. unishivaji.ac.inwikipedia.org

Kinetic studies can help to determine the rate-determining step and the influence of various parameters like catalyst loading, ligand concentration, and temperature on the reaction rate. unishivaji.ac.in For instance, in Suzuki-Miyaura couplings, the oxidative addition of the palladium(0) catalyst to the C-Br bond is often a critical step. nih.gov Similarly, for the Heck reaction, the rate is influenced by the nature of the leaving group, with the order of reactivity being I > Br >> Cl. unishivaji.ac.in

Mechanistic studies for electrophilic and nucleophilic aromatic substitutions focus on the formation and stability of the intermediates, such as the arenium ion in EAS and the Meisenheimer complex in NAS. libretexts.orglibretexts.org The stability of these intermediates directly impacts the reaction rate and the regioselectivity of the substitution.

Influence of Aromatic Substituents on Electronic and Steric Reactivity

The reactivity of the carbon-bromine bond at the C2 position of the this compound scaffold is significantly modulated by the presence of additional substituents on its aromatic rings. These substituents exert their influence through a combination of electronic and steric effects, which can alter the electron density at the reaction center, stabilize or destabilize reaction intermediates, and physically hinder the approach of reagents. Understanding these effects is crucial for predicting reaction outcomes and designing synthetic pathways.

Electronic Effects

The electronic nature of a substituent, whether it is electron-donating (activating) or electron-withdrawing (deactivating), plays a pivotal role in the reactivity of the quinoline system. These effects are transmitted through the molecular framework via inductive and resonance (mesomeric) effects.

Inductive Effects: These are electrostatic effects transmitted through sigma (σ) bonds. ucsb.edu Electronegative substituents (e.g., halogens, nitro groups) pull electron density away from the ring system (-I effect), making the C2 carbon more electrophilic and potentially more susceptible to nucleophilic attack. Conversely, alkyl groups donate electron density (+I effect), which can decrease the electrophilicity of the C2 carbon. ucsb.edu

Resonance Effects: These involve the delocalization of π-electrons across the conjugated system. ucsb.edu Substituents with lone pairs (e.g., -OR, -NR₂) can donate electron density into the ring (+R effect), while groups with π-bonds to electronegative atoms (e.g., -NO₂, -C=O) can withdraw electron density (-R effect). stpeters.co.in

The impact of substituents on reactivity can be quantitatively assessed through linear free-energy relationships, such as the Hammett equation. wikipedia.org This equation correlates reaction rates or equilibrium constants for a series of substituted aromatic compounds. wikipedia.orglibretexts.org A positive reaction constant (ρ) indicates that the reaction is aided by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. A negative ρ value signifies that electron-donating groups accelerate the reaction, pointing to the development of positive charge. wikipedia.org

Research into substituted quinolines demonstrates these principles. For example, the synthesis of 3-bromo-4-phenylquinoline derivatives shows that arylmethyl azides with mildly electron-withdrawing groups, such as a p-phenyl substituent, can furnish the corresponding quinoline in good yield. acs.org The presence of various substituents can be tolerated in such reactions, although yields may vary depending on their electronic nature. acs.org

| Substituent on Quinoline Ring | Product | Yield (%) | Electronic Effect |

|---|---|---|---|

| None | 3-Bromo-4-phenylquinoline | 72 | Neutral (Reference) |

| 6-tert-butyl | 3-Bromo-6-(tert-butyl)-4-phenylquinoline | 69 | Electron-Donating (+I) |

| 5-chloro | 3-Bromo-5-chloro-4-phenylquinoline | 31 | Electron-Withdrawing (-I, +R) |

Steric Effects

Steric hindrance arises from the spatial arrangement of atoms within a molecule. Bulky substituents located near the C2-bromo position can physically obstruct the trajectory of an incoming reagent, thereby slowing down or preventing a reaction. This effect is particularly significant in bimolecular reactions where a specific orientation is required for the transition state. For instance, while a reaction might tolerate various electronic substituents, the presence of a sterically demanding group, such as in a 2-naphthylmethyl azide, can lead to low product yields and the formation of complex mixtures due to steric hindrance affecting the annulation step. acs.org

Spectroscopic methods, such as ¹³C-NMR, can reveal the electronic influence of substituents. The chemical shift of a carbon atom is sensitive to its local electronic environment. The introduction of substituents can cause noticeable upfield or downfield shifts for nearby carbon atoms, reflecting changes in electron density. mdpi.com

| Compound | Substituent (R2) | C5 | C6 | C7 | C8 |

|---|---|---|---|---|---|

| L1 (ph-pq) | H | 129.4 | 129.0 | 127.3 | 130.2 |

| L4 (brph-mpq) | Br | 132.0 | 120.5 | 130.6 | 130.0 |

Note: L4 is 4-phenyl-6-bromo-2-[2'-(6'-methyl)-pyridyl]quinoline. The bromine at C6 significantly influences the chemical shifts of the surrounding carbons compared to the unsubstituted analogue L1.

Advanced Derivatization and Functionalization Strategies

Design and Synthesis of Novel Phenylquinoline Architectures

The core structure of 2-bromo-4-phenylquinoline is a prime candidate for the design and synthesis of new chemical entities. Medicinal chemistry efforts often focus on modifying this scaffold to enhance biological activity, improve pharmacokinetic profiles, or explore structure-activity relationships (SAR).

The phenyl group at the 4-position offers a strategic site for introducing chemical diversity. The presence of a bromo substituent on this phenyl ring, as seen in related compounds like 2-(4-bromophenyl)quinoline, provides a reactive handle for further modifications. This halogen atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net

Common cross-coupling reactions applicable in this context include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Heck Coupling: Reaction with alkenes to form vinyl-substituted derivatives.

Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

These transformations allow for the systematic modulation of steric and electronic properties of the phenyl moiety, which can be crucial for tuning the molecule's interaction with biological targets.

The quinoline (B57606) core itself presents multiple positions for functionalization. The bromine atom at the C2 position makes it a key site for nucleophilic substitution, while other positions on both the pyridine (B92270) and benzene (B151609) rings can be targeted through various synthetic methods.

One common strategy involves the synthesis of 2-phenylquinoline-4-carboxylic acid, which serves as a precursor for a variety of derivatives. This intermediate can be prepared via the Doebner-von Miller reaction or similar cyclization strategies. From this carboxylic acid, a range of functional groups can be introduced. For instance, conversion to the corresponding ester, followed by reaction with hydrazine (B178648) hydrate, yields the key intermediate 2-phenylquinoline-4-carbohydrazide. This hydrazide is a versatile building block for further derivatization. Additionally, direct conversion of the carboxylic acid to amides (carboxamides) has been explored to generate novel classes of bioactive compounds.

Other functionalizations include the introduction of substituents onto the benzenoid ring of the quinoline nucleus. For example, 5,7-dimethoxy-4-phenylquinolin-2-one can be treated with phosphoryl bromide to yield 2-bromo-5,7-dimethoxy-4-phenylquinoline, demonstrating that alkoxy groups can be incorporated into the core structure.

| Position | Functional Group Introduced | Precursor/Method | Resulting Compound Class |

|---|---|---|---|

| C4 | -COOH (Carboxylic Acid) | Reaction of isatin (B1672199) with acetophenone (B1666503) in KOH solution. | 2-Phenylquinoline-4-carboxylic acids |

| C4 | -CONH₂ (Carboxamide) | Coupling of 2-phenylquinoline-4-carboxylic acid with amines. | 2-Phenylquinoline-4-carboxamides |

| C4 | -CONHNH₂ (Carbohydrazide) | Reaction of the corresponding ester with hydrazine hydrate. | 2-Phenylquinoline-4-carbohydrazides |

| C5, C7 | -OCH₃ (Methoxy) | Synthesis starting from substituted anilines. | Dimethoxy-2-bromo-4-phenylquinolines |

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, better efficacy, or a dual mode of action. The this compound scaffold is an attractive anchor for such approaches.

Starting from key intermediates like 2-(4-bromophenyl)quinoline-4-carbohydrazide, various heterocyclic rings can be appended. For example, treatment of the carbohydrazide (B1668358) with triethyl orthoformate can lead to the formation of a 1,3,4-oxadiazole (B1194373) ring. nih.gov Similarly, reaction with malononitrile (B47326) can be used to construct a pyrazole (B372694) moiety attached to the quinoline core at the 4-position. imperial.ac.ukresearchgate.net These hybridization strategies have been employed to synthesize novel compounds with potential antimicrobial and anticancer activities. nih.govimperial.ac.uk

| Starting Intermediate | Reagent | Hybrid Heterocycle Formed |

|---|---|---|

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Triethyl orthoformate, followed by cyclization | 1,3,4-Oxadiazole |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Malononitrile in DMF/pyridine | Pyrazole |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Diethyl malonate in basic medium | Pyrazolidine-3,5-dione |

Strategies for Constructing Polycyclic and Fused-Ring Systems

The this compound framework can be elaborated into more complex polycyclic and fused-ring systems. Such structures are of interest in materials science and medicinal chemistry. Intramolecular cyclization reactions are a primary method for achieving these transformations. nih.gov

For instance, functional groups strategically placed on the phenyl ring and the quinoline core can be induced to react, forming a new ring. An example is the intramolecular Friedel-Crafts acylation, where a carboxylic acid derivative attached to the quinoline can cyclize onto an adjacent aromatic ring. While specific examples starting from this compound are not extensively detailed, the methodology is well-established for related quinoline systems. The synthesis of azafluoranthenes from 4-(2-halophenyl)-1H-pyrazolo[3,4-b]quinolines demonstrates the feasibility of intramolecular cyclodehydrohalogenation to create fused systems. core.ac.uk

Regioisomeric Investigations in Derivatization

The derivatization of this compound must account for the inherent reactivity of the quinoline ring system to control regioselectivity. The quinoline nucleus is a benzopyridine, and its reactivity is dictated by the electronic properties of the two fused rings.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This makes positions C2 and C4 particularly susceptible to attack by nucleophiles. gcwgandhinagar.com In this compound, the bromine atom at C2 serves as an excellent leaving group, making this position the primary site for SNAr reactions. The C4 position is also activated, but the presence of the bromo group at C2 typically directs nucleophilic attack to that site.

Electrophilic Aromatic Substitution (SEAr): The benzene ring is more electron-rich than the pyridine ring and is therefore the preferred site for electrophilic attack. imperial.ac.uk Electrophilic substitution reactions, such as nitration or sulfonation, generally occur at the C5 and C8 positions. gcwgandhinagar.comuomustansiriyah.edu.iq

Therefore, synthetic strategies can be designed to selectively target different regions of the molecule. Derivatization via nucleophilic substitution will primarily functionalize the C2 position, while electrophilic additions will modify the benzenoid part of the quinoline core. This predictable regioselectivity is crucial for the rational design and synthesis of specific isomers.

Applications in Advanced Organic Synthesis and Materials Science

2-Bromo-4-phenylquinoline as a Key Building Block in Complex Chemical Synthesis

The reactivity of the carbon-bromine bond in this compound allows for its strategic use as a foundational component in the synthesis of a wide array of complex organic molecules. Through various cross-coupling reactions, the bromine atom can be substituted with numerous functional groups, opening pathways to novel molecular scaffolds.

This compound is an essential precursor for the synthesis of more elaborate heterocyclic systems. The bromine atom at the 2-position is amenable to substitution through palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-nitrogen bonds wikipedia.orgwikipedia.org.

Two of the most powerful methods employed for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the bromoquinoline with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst wikipedia.org. This method is widely used to form new C-C bonds. For instance, reacting this compound with various aryl or heteroaryl boronic acids can generate a library of 2-aryl- and 2-heteroaryl-4-phenylquinolines nih.govnih.gov. This strategy is foundational for synthesizing compounds like 2,4-diphenylquinoline and biquinolines mdpi.compreprints.org.

Buchwald-Hartwig Amination : This reaction creates a new C-N bond by coupling the bromoquinoline with an amine in the presence of a palladium catalyst wikipedia.orglibretexts.org. This allows for the introduction of diverse nitrogen-containing functional groups, including primary and secondary amines, which are key components in many biologically active molecules and functional materials rsc.orgnih.gov.

The table below summarizes the utility of this compound in these key reactions.

| Reaction Type | Coupling Partner | Resulting Bond | Product Class Example |

| Suzuki-Miyaura Coupling | Phenylboronic acid | C-C | 2,4-Diphenylquinoline |

| 2-Pyridylboronic acid | C-C | 2-(2'-Pyridyl)-4-phenylquinoline | |

| Buchwald-Hartwig Amination | Morpholine | C-N | 2-(Morpholin-4-yl)-4-phenylquinoline |

| Diphenylamine | C-N | N,N-diphenyl-(4-phenylquinolin-2-yl)amine |

These transformations highlight the role of this compound as a versatile building block, enabling access to a broad range of complex heterocyclic structures with tailored electronic and steric properties.

The quinoline (B57606) framework is a privileged structure in coordination chemistry, and derivatives of this compound are used to synthesize sophisticated ligands for transition metal catalysts. Molecules containing linked nitrogen heterocycles, such as bipyridines and polypyridines, are exceptional chelating agents for metals like ruthenium, osmium, iridium, and nickel nih.govmdpi.comnih.gov.

By applying the Suzuki coupling reaction to this compound with a pyridine-based boronic acid, one can synthesize 2-(2'-pyridyl)-4-phenylquinoline. This molecule is an asymmetric bidentate N,N-ligand capable of forming stable complexes with transition metals nih.govmdpi.com. The resulting metal complexes can exhibit unique photophysical properties and catalytic activities, driven by the specific electronic and structural environment provided by the ligand mdpi.comresearchgate.net. The ability to modify the 4-phenylquinoline (B1297854) core allows for fine-tuning of the ligand's properties, which in turn influences the performance of the metal catalyst in various chemical transformations nih.gov.

Supramolecular chemistry focuses on the assembly of molecules into larger, well-defined structures through non-covalent interactions. The rigid, planar, and aromatic nature of the 4-phenylquinoline core makes it an excellent candidate for constructing supramolecular assemblies driven by forces like π-π stacking and hydrogen bonding nih.govmdpi.com.

This compound serves as a key intermediate for creating functionalized molecules designed for self-assembly. The bromo group can be replaced with moieties specifically chosen to direct the assembly process. For example, introducing hydrogen bond donors and acceptors or metal-coordinating sites can lead to the formation of predictable and stable supramolecular structures such as macrocycles, polymers, or discrete cages nih.govnih.govnorthwestern.edu. These organized assemblies have potential applications in areas like molecular recognition, host-guest chemistry, and the development of responsive materials nih.govnorthwestern.edu.

Role in the Development of Functional Organic Materials

Derivatives of this compound possess intriguing photophysical properties that make them valuable components in the design of functional organic materials, particularly for optoelectronic applications.

Quinoline derivatives are well-known for their luminescence, and many exhibit strong fluorescence, making them suitable for use as organic phosphors ijarsct.co.innih.govresearchgate.net. The extended π-conjugated system of the 4-phenylquinoline scaffold is responsible for its ability to absorb and emit light. The synthesis of 2,4-diphenylquinoline, readily achieved from this compound via a Suzuki coupling, yields a compound known to be a blue light emitter ijarsct.co.innih.gov.

The photophysical properties, such as absorption and emission wavelengths, can be systematically tuned by varying the substituent at the 2-position. This tunability is crucial for developing materials with specific colors and efficiencies for various optoelectronic devices. The table below presents photophysical data for a related oligoquinoline, demonstrating the characteristic blue emission of this class of compounds.

| Compound | Solvent | Absorption λmax (nm) | Excitation λex (nm) | Emission λem (nm) |

| 2,2'-Bis(4-phenylquinoline) 1,4 phenylene | THF | 288, 340, 359 | 380 | 407 |

| Formic Acid | - | 410 | 440 |

Data sourced from a study on new conjugated oligoquinolines ijarsct.co.in.

This data underscores the potential of 4-phenylquinoline derivatives as robust blue-emitting materials, a critical need in the development of full-color displays and solid-state lighting.

Organic Light-Emitting Diodes (OLEDs) are a dominant technology in modern displays and lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its emissive layer nih.govmdpi.com. Quinoline derivatives are frequently used in OLEDs, serving as fluorescent emitters, host materials, or electron-transporting layers due to their excellent photophysical properties and high thermal stability researchgate.netnih.gov.

This compound is a critical intermediate for synthesizing the high-performance blue emitters needed for full-color OLED displays ijarsct.co.inmdpi.com. The synthesis of 2-aryl-4-phenylquinolines from this precursor provides access to a class of materials that can efficiently convert electrical energy into blue light ijarsct.co.in. An OLED device typically consists of several layers, including a hole-transporting layer (HTL), an emissive layer, and an electron-transporting layer (ETL), sandwiched between two electrodes nih.gov. The derivatives synthesized from this compound can be incorporated into the emissive layer to generate light, contributing to the development of more efficient and stable OLED technologies nih.govresearchgate.net.

Polymer Precursors and Organic Frameworks

The quest for novel materials with tailored properties has led to the exploration of diverse molecular components for the construction of polymers and porous organic frameworks. Quinoline derivatives, in particular, are attractive candidates for these applications due to their high thermal stability, inherent fluorescence, and tunable electronic characteristics. Although direct reports on the use of this compound in polymerization are limited, its potential as a monomer is significant. The bromo- and phenyl- groups offer reactive sites for various cross-coupling reactions, which are fundamental to the synthesis of conjugated polymers.

In the realm of porous materials, Covalent Organic Frameworks (COFs) have emerged as a class of crystalline polymers with ordered pore structures and high surface areas. The synthesis of COFs often relies on the self-assembly of organic building blocks through strong covalent bonds. Quinoline-based COFs have been successfully synthesized via multicomponent reactions such as the Doebner and Povarov reactions, which form the quinoline core in situ nih.govresearchgate.netmdpi.com.

While direct incorporation of this compound into COFs has not been extensively documented, its structure is highly amenable to such applications. The bromo group can be converted to other functionalities, such as boronic acids or amines, which are commonly employed in COF synthesis. Alternatively, the phenyl group could be functionalized to serve as a linking point. The resulting quinoline-containing COFs could exhibit interesting properties for gas storage, separation, and catalysis. The rigid and planar nature of the 4-phenylquinoline unit would contribute to the formation of a stable and porous framework.

The development of quinoline-linked COFs has demonstrated that these materials can possess high chemical stability, even in acidic or basic conditions, a significant advantage over traditional imine-linked COFs researchgate.net. This stability, combined with the inherent properties of the quinoline moiety, opens up possibilities for applications in challenging chemical environments. For instance, quinoline-based COFs have been investigated for nanofiltration membranes, showing high rejection rates for small dye molecules and high water permeance researchgate.net.

| Reactive Site | Functional Group Conversion | Potential Polymerization/COF Linkage | Reference Reaction Types |

|---|---|---|---|

| 2-Bromo | -B(OH)₂ | Suzuki Coupling | Cross-coupling reactions |

| 2-Bromo | -NH₂ | Amide, Imine formation | Buchwald-Hartwig amination |

| Phenyl group | -CHO, -NH₂ | Doebner, Povarov reactions | Multicomponent reactions |

Chemical Probes for Spectroscopic and Mechanistic Studies

Chemical probes are small molecules designed to study biological processes or chemical reactions through the monitoring of changes in their physical or chemical properties. The inherent photophysical properties of the quinoline scaffold make its derivatives, including this compound, promising candidates for the development of fluorescent probes.

Research on compounds structurally similar to this compound has provided valuable insights into its potential in this area. For example, 2-(4-bromophenyl)-6-chloro-4-phenylquinoline (B3049767) has been synthesized and characterized as a blue light-emitting organic phosphor ijlaindia.org. This related compound exhibits strong excitation at 373 nm and an emission maximum at 422 nm, placing its fluorescence in the blue region of the electromagnetic spectrum ijlaindia.org. These properties are crucial for applications in organic light-emitting diodes (OLEDs) and as fluorescent labels in biological imaging.

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Color Coordinates (x, y) | Emission Color |

|---|---|---|---|---|

| 2-(4-bromophenyl)-6-chloro-4-phenylquinoline | 373 | 422 | (0.1603, 0.0509) | Blue |

Data sourced from a study on a related bromo-phenylquinoline compound ijlaindia.org.

The fluorescence of such compounds is often sensitive to their local environment, a property that can be exploited in the design of chemical sensors. For instance, changes in solvent polarity, pH, or the presence of specific ions can lead to shifts in the emission wavelength or intensity. The 2-bromo substituent on the 4-phenylquinoline core can also serve as a handle for further chemical modification, allowing for the attachment of specific recognition moieties for targeted sensing applications.

In mechanistic studies, this compound can be used as a starting material to synthesize a range of derivatives with tailored electronic and steric properties. By systematically modifying the structure and observing the effects on a particular chemical reaction, researchers can gain a deeper understanding of the underlying reaction mechanism. The well-defined structure of the 4-phenylquinoline core provides a rigid framework for these studies, minimizing conformational ambiguities.

Computational and Theoretical Investigations of 2 Bromo 4 Phenylquinoline and Its Derivatives

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone for the comprehensive analysis of electronic structures and reactivity patterns in molecular systems. nih.gov This theoretical framework allows for the calculation of various electronic properties, providing a deeper understanding of the molecule's behavior.

DFT calculations can elucidate the distribution of electron density, identify molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and determine the electrostatic potential. These calculations are crucial for predicting how a molecule will interact with other chemical species. For instance, the energies of the HOMO and LUMO orbitals are key indicators of a molecule's ability to donate or accept electrons, respectively, which is fundamental to its reactivity. nih.gov

Furthermore, DFT can be used to calculate the total electronic energy of the molecule, providing insights into its thermodynamic stability. By comparing the energies of different isomers or conformers, the most stable structures can be identified. The application of DFT extends to understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical in determining the packing of molecules in the crystalline state.

Prediction of Spectroscopic Properties and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data for validation. Techniques like Time-Dependent Density Functional Theory (TD-DFT) are employed to predict electronic absorption spectra, providing information about the wavelengths at which a molecule absorbs light. nih.govnih.gov

For instance, the absorbance and emission spectra of novel quinoline-sulphonamide derivatives have been investigated, with absorbance spectra found to be within the range of 337 nm to 341.73 nm and emission spectra uniformly detected between 411.70 nm to 429.90 nm upon excitation at 340 nm. nih.gov

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, can also be simulated using DFT. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This theoretical spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes to specific molecular motions. For example, in the spectroscopic analysis of 2-(4-methoxybenzyloxy)-4-methylquinoline, the calculated vibrational wavenumbers using the B3LYP/6-311++G(d,p) method showed good agreement with experimental observations. researchgate.net

| Compound Type | Spectroscopic Property | Predicted Range/Value | Experimental Range/Value | Computational Method |

|---|---|---|---|---|

| Quinoline-sulphonamide derivatives | Absorbance Spectra (nm) | - | 337 - 341.73 | - |

| Quinoline-sulphonamide derivatives | Emission Spectra (nm) | - | 411.70 - 429.90 | - |

| 2-(4-methoxybenzyloxy)-4-methylquinoline | Vibrational Wavenumbers (cm⁻¹) | Calculated values | Experimentally observed values | DFT/B3LYP/6-311++G(d,p) |

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational methods are invaluable for elucidating the intricate details of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. A crucial aspect of this is the identification and characterization of transition states, which are the highest energy points along the reaction coordinate. rowansci.com

The process of finding a transition state typically involves an initial scan along a reaction coordinate to get a good guess structure, followed by an optimization to locate the first-order saddle point on the potential energy surface. rowansci.com It is essential to perform a frequency calculation on the located transition state to verify that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. rowansci.com

Computational studies can provide detailed insights into the activation energies and reaction kinetics, helping to explain the selectivity of a reaction. For example, in the synthesis of pyrrolidinedione derivatives, a quantum chemical study of all reaction stages revealed the energy barriers for different steps, including a high barrier for the tautomerization necessary for cyclization. rsc.org These computational approaches allow for a detailed, step-by-step understanding of how reactions involving 2-bromo-4-phenylquinoline and its derivatives proceed at a molecular level.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule, or its conformation, plays a significant role in its physical and chemical properties. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and determining their relative energies. For molecules with rotatable bonds, such as the phenyl group in this compound, multiple low-energy conformations can exist.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov By simulating the motion of atoms and molecules, researchers can observe conformational changes, study intermolecular interactions, and understand how a molecule behaves in different environments, such as in solution. MD simulations have been used to assess the conformational stability of complexes, for example, by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. nih.gov

| Compound | Dihedral Angle between Phenyl and Quinoline Ring (°) |

|---|---|

| Methyl 2-methyl-4-phenylquinoline-3-carboxylate | 82.77 (7) |

| (2E)-3-(3,4-dimethoxyphenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one | 79.02 (8) |

| 2-Bromo-5,7-dimethoxy-4-phenylquinoline (Molecule A) | 55.15 (8) |

| 2-Bromo-5,7-dimethoxy-4-phenylquinoline (Molecule B) | 66.34 (8) |

Molecular Docking Studies for Elucidating Binding Interactions (within a non-biological, e.g., catalyst-substrate context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While widely used in drug design to study protein-ligand interactions, it is also a valuable tool in non-biological contexts, such as understanding the interaction between a catalyst and a substrate.

In the context of this compound and its derivatives, molecular docking could be employed to investigate how these molecules interact with the active site of a catalyst. This can provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the catalyst-substrate complex. nih.gov

For example, a study on 2H-thiopyrano[2,3-b]quinoline derivatives used molecular docking to determine their binding affinity and residual interactions with a protein, revealing potential bioactivity. nih.gov The binding affinity values for these derivatives ranged from -5.3 to -6.1 Kcal/mol. nih.gov Such studies can help in the rational design of more efficient catalysts or in understanding the mechanism of catalytic reactions involving quinoline derivatives.

Advanced Analytical Techniques for Elucidation of Reaction Pathways and Complex Architectures

High-Resolution Mass Spectrometry (HRMS) for Product Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification and purity verification of "2-Bromo-4-phenylquinoline" and its reaction products. By measuring the mass-to-charge ratio (m/z) with exceptional accuracy, typically to the third or fourth decimal place, HRMS allows for the determination of a compound's elemental composition. researchgate.netresearchgate.net This high degree of precision is crucial for distinguishing between molecules that may have the same nominal mass but different elemental formulas. researchgate.net

In the synthesis of "this compound" derivatives, HRMS is employed to confirm the successful incorporation of various functional groups and to identify any potential byproducts. asianpubs.orgasianpubs.org The technique's ability to produce fragmentation patterns provides further structural information, enhancing the confidence in the predicted chemical formula. researchgate.netresearchgate.net When coupled with liquid chromatography (LC-HRMS), it becomes a powerful tool for analyzing complex mixtures, enabling the separation and identification of individual components with high sensitivity. measurlabs.com This is particularly valuable for assessing the purity of a synthesized batch of "this compound," as even trace impurities can be detected and identified. measurlabs.com

Table 1: Illustrative HRMS Data for a Hypothetical "this compound" Derivative

| Parameter | Value |

| Molecular Formula | C₁₅H₉BrN |

| Calculated Monoisotopic Mass | 281.9945 u |

| Observed m/z | 281.9942 u |

| Mass Error | -1.1 ppm |

| Instrumentation | Time-of-Flight (TOF) or Orbitrap |

This table represents hypothetical data to illustrate the precision of HRMS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of "this compound" in solution. youtube.com It provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. youtube.com

While one-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental, complex molecules like substituted "this compound" often require two-dimensional (2D) NMR techniques for complete and unambiguous signal assignment. mdpi.comresearchgate.netunirioja.es

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure. researchgate.netslideshare.netuvic.ca For "this compound," COSY is instrumental in assigning the protons on both the quinoline (B57606) and phenyl rings by tracing the connectivity between neighboring protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals directly to the carbon atoms to which they are attached (¹JCH coupling). slideshare.netuvic.ca This allows for the direct assignment of carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH couplings). slideshare.netuvic.camagritek.com This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. magritek.com In the context of "this compound," HMBC can confirm the connectivity between the phenyl ring and the quinoline core.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net This is crucial for determining the stereochemistry and conformation of flexible molecules.

The combined application of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals in complex derivatives of "this compound." researchgate.netscience.gov

Table 2: Representative 2D NMR Correlations for "this compound"

| Technique | Correlated Nuclei | Information Gained |

| COSY | ¹H – ¹H | Connectivity of protons within the quinoline and phenyl rings. |

| HSQC | ¹H – ¹³C (¹J) | Direct correlation of protons to their attached carbons. |

| HMBC | ¹H – ¹³C (ⁿJ, n=2,3) | Connectivity between molecular fragments and assignment of quaternary carbons. |

| NOESY | ¹H – ¹H (through space) | Spatial proximity of protons, aiding in conformational analysis. |

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions as they occur within the NMR spectrometer. youtube.commagritek.com By acquiring spectra at regular intervals, researchers can track the disappearance of reactants, the formation of products, and the appearance of any transient intermediates. youtube.comscienceopen.com This technique provides valuable kinetic and mechanistic insights into the synthesis of "this compound" and its subsequent transformations. youtube.comchemrxiv.org For instance, monitoring a substitution reaction at the bromine position would reveal the rate of consumption of the starting material and the concurrent formation of the new product. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov To perform this analysis, a single crystal of the "this compound" derivative is required. nih.gov The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the atomic positions can be determined with high precision. nih.gov

This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state. chemmethod.com For derivatives of "this compound," X-ray crystallography has been used to confirm molecular structures, analyze the planarity of the quinoline ring system, and understand how substituents influence the crystal packing. researchgate.netresearchgate.net

Table 3: Example Crystallographic Data for a Quinoline Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å; α = 90°, β = YYY°, γ = 90° |

| Bond Length (C-Br) | ~1.90 Å |

| Dihedral Angle (Phenyl-Quinoline) | XX° |

This table presents typical parameters obtained from an X-ray crystallographic study of a quinoline derivative to illustrate the type of data generated. chemmethod.comnih.gov

Electrochemical Studies for Redox Properties

Electrochemical techniques, such as cyclic voltammetry, are employed to investigate the redox properties of "this compound" and its derivatives. These studies provide information about the ease with which the molecule can be oxidized or reduced by measuring the potentials at which these events occur. The electrochemical behavior is highly dependent on the molecular structure, particularly the nature and position of substituents on the quinoline and phenyl rings.

For example, the oxidation of a phenothiazine-substituted phenylquinoline derivative was shown to occur in two closely spaced one-electron steps. bu.edu Such studies are crucial for applications where electron transfer is important, such as in the development of materials for organic electronics or as redox mediators. researchgate.net The data obtained, including oxidation and reduction potentials, can be correlated with the electronic structure of the molecule.

Advanced Chromatographic Methods for Separation and Analysis of Complex Mixtures

Advanced chromatographic techniques are essential for the separation, purification, and analysis of "this compound" and its derivatives, especially from complex reaction mixtures. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are widely used for this purpose. researchgate.net These methods utilize a stationary phase (e.g., C18 silica) and a mobile phase to separate compounds based on differences in their polarity and affinity for the stationary phase. asianpubs.org Reversed-phase HPLC is a common choice for the analysis of quinoline derivatives. asianpubs.orgresearchgate.net

For chiral derivatives of "this compound," specialized chiral chromatography is necessary to separate enantiomers. nih.gov This can be achieved using chiral stationary phases that interact differently with the two enantiomers, allowing for their separation and quantification. nih.govmdpi.com The development of effective chiral separation methods is critical for studying the distinct biological activities of individual enantiomers. nih.gov

Future Research Perspectives and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic reactions such as the Pfitzinger and Friedländer condensations. For instance, derivatives like 2-(4-Bromophenyl)quinoline-4-carboxylic acid have been prepared by reacting isatin (B1672199) with 4-bromoacetophenone under basic conditions, following the Pfitzinger protocol. nih.gov Similarly, the Friedländer condensation has been employed to synthesize related structures like 2-(4-bromophenyl)-6-chloro-4-phenylquinoline (B3049767). ijlaindia.org Another approach involves the treatment of a quinolin-2-one precursor, such as 5,7-dimethoxy-4-phenylquinolin-2-one, with phosphoryl bromide to introduce the bromo group at the 2-position. nih.gov

While effective, these methods often require harsh conditions, multi-step procedures, and the use of potentially hazardous reagents. Future research is poised to pivot towards the development of more sustainable and efficient synthetic routes. Key areas of exploration include:

Green Chemistry Approaches: The implementation of green chemistry principles is paramount. This involves exploring the use of greener solvents, reducing energy consumption through microwave-assisted or flow chemistry processes, and designing one-pot reactions that minimize waste by telescoping multiple synthetic steps.

Catalyst-Free Methodologies: Investigating novel catalyst-free reactions or those employing earth-abundant metal catalysts (such as iron or copper) would offer more environmentally benign and cost-effective alternatives to precious metal catalysts like palladium.

C-H Activation Strategies: Direct C-H activation/arylation pathways represent a highly atom-economical approach to constructing the 4-phenylquinoline (B1297854) core, bypassing the need for pre-functionalized starting materials and thereby shortening the synthetic sequence.

Expanding the Scope of Functionalization and Derivatization

The bromine atom at the C2 position of 2-bromo-4-phenylquinoline is a key synthetic handle, enabling a wide range of post-synthesis modifications. This reactivity is central to its utility as a building block. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for derivatization.

Future research will likely focus on expanding this synthetic toolbox and exploring functionalization at other positions of the quinoline ring and the appended phenyl group.

Advanced Cross-Coupling Reactions: The versatility of the C-Br bond can be further exploited. While Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N bonds), and Sonogashira (for C-C triple bonds) couplings are established methods, future work could explore less common but highly useful coupling reactions to introduce novel functionalities.

Programmed C-H Functionalization: Beyond the C2 position, modern synthetic methods allow for the selective functionalization of C-H bonds at other sites on the quinoline and phenyl rings. chemrxiv.org Developing directing groups that enable regioselective introduction of substituents at C3, C5, C6, C7, or C8 would unlock access to a vast chemical space of new derivatives with finely tuned properties. chemrxiv.org

Multi-component Reactions: Designing novel multi-component reactions (MCRs) that utilize this compound as a key reactant could provide rapid access to complex molecular architectures in a single step, which is highly desirable for the creation of compound libraries for screening purposes.

The derivatization of the this compound scaffold has already led to the discovery of compounds with significant biological potential, including histone deacetylase (HDAC) inhibitors and microbial DNA-gyrase inhibitors. nih.govfrontiersin.org Expanding the diversity of these derivatives is a promising strategy for discovering new therapeutic agents. nih.govnih.gov

| Reaction Type | Reagent/Catalyst System | Bond Formed | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids, Pd catalyst, Base | C-C | Materials Science, Medicinal Chemistry |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Ligand, Base | C-N | Pharmaceuticals, Organic Electronics |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, Base | C-C (alkyne) | Conjugated Materials, Molecular Wires |

| Heck Coupling | Alkenes, Pd catalyst, Base | C-C (alkene) | Polymer Science, Fine Chemicals |

| Stille Coupling | Organostannanes, Pd catalyst | C-C | Complex Molecule Synthesis |

| Directed C-H Functionalization | Directing group, Transition metal catalyst | C-C, C-N, C-O | Late-stage Functionalization, Drug Discovery |

Exploration of New Catalytic Roles and Material Science Applications

The inherent electronic and structural properties of the quinoline nucleus make it an attractive component for functional materials and catalysts. Research has demonstrated that quinoline-based structures can be incorporated into advanced materials with interesting photophysical and catalytic properties.

Photocatalysis and Organic Frameworks: Quinoline-based building blocks have been used to construct quinoline-based organic frameworks (QOFs). acs.org These materials have shown promise in photocatalysis, including for hydrogen evolution reactions and the selective oxidation of alcohols. acs.org Future work could involve synthesizing novel covalent organic frameworks (COFs) or metal-organic frameworks (MOFs) using this compound derivatives as the organic linkers. The bromine atom provides a convenient point for polymerization or coordination to metal centers.

Organic Electronics: Derivatives of this compound have been investigated as light-emitting materials. For example, 2-(4-bromophenyl)-6-chloro-4-phenylquinoline has been synthesized and characterized as a blue light-emitting organic phosphor, suggesting potential applications in organic light-emitting diodes (OLEDs). ijlaindia.org Further exploration could focus on tuning the electronic properties by modifying the substituents on the quinoline and phenyl rings to achieve different emission colors and improve quantum efficiencies for use in displays and solid-state lighting.

Novel Ligand Development: The nitrogen atom in the quinoline ring can act as a coordination site for metal ions. This allows this compound derivatives to serve as ligands in coordination chemistry. The development of novel ligands is crucial for advancing catalysis. Quinoline-based ligands have been used in photoredox catalysis and hydrogenation reactions. Future research could design and synthesize chiral versions of these ligands for asymmetric catalysis, a field of immense importance in the pharmaceutical and fine chemical industries.

Advanced Theoretical Modeling for Predictive Chemical Design

As the complexity of molecular targets and materials increases, trial-and-error approaches in the laboratory become less efficient. Advanced theoretical and computational modeling offers a powerful tool to guide experimental work, saving time and resources.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-4-phenylquinoline, and what analytical methods validate its purity?

- Methodology :

- Synthesis : Common approaches include bromination of 4-phenylquinoline using reagents like PBr₃ or NBS (N-bromosuccinimide) under reflux conditions. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) between brominated quinoline precursors and phenylboronic acids can be employed .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is typically used.

- Validation : Purity is confirmed via HPLC (>95% by area normalization) and melting point analysis. LC-MS or high-resolution mass spectrometry (HRMS) verifies molecular weight .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbons, with bromine-induced deshielding effects observed in adjacent nuclei. Coupling constants (e.g., ) help confirm substitution patterns .